molecular formula C12H14N2O3 B2779172 Tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate CAS No. 1260808-01-2

Tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate

Cat. No.: B2779172
CAS No.: 1260808-01-2
M. Wt: 234.255
InChI Key: BVHWRQVTEIQJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate typically involves the reaction of 5-cyano-2-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of tert-butyl N-(5-cyano-2-oxophenyl)carbamate.

    Reduction: Formation of tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate.

    Substitution: Formation of various tert-butyl N-(5-cyano-2-alkyl/arylphenyl)carbamates.

Scientific Research Applications

Tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyano group can participate in nucleophilic or electrophilic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(5-cyano-2-oxophenyl)carbamate
  • Tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate
  • Tert-butyl N-(5-cyano-2-alkyl/arylphenyl)carbamates

Uniqueness

Tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of the cyano group allows for further functionalization, while the hydroxyphenyl group provides opportunities for hydrogen bonding and other interactions. The tert-butyl group enhances the compound’s stability and solubility in organic solvents .

Properties

IUPAC Name

tert-butyl N-(5-cyano-2-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-6-8(7-13)4-5-10(9)15/h4-6,15H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHWRQVTEIQJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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